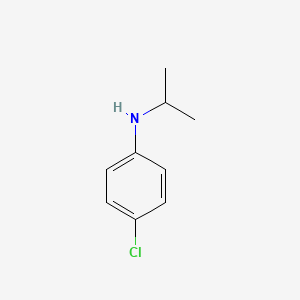

4-Chloro-N-isopropylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCJXUGBPQKJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227816 | |

| Record name | 4-Chloro-N-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-40-1 | |

| Record name | 4-Chloro-N-isopropylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-isopropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-N-isopropylaniline fundamental properties

An In-depth Technical Guide to 4-Chloro-N-isopropylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's fundamental properties, synthesis, reactivity, applications, and critical safety protocols. The information is structured to provide not just data, but also the scientific reasoning behind the methodologies presented.

Introduction and Molecular Profile

This compound (CAS No. 770-40-1) is a substituted aniline derivative characterized by a chlorine atom at the para-position (position 4) of the phenyl ring and an isopropyl group attached to the nitrogen atom.[1][2] This specific substitution pattern, featuring an electron-withdrawing chloro group and an electron-donating N-isopropyl group, imparts a unique reactivity profile that makes it a valuable building block in the synthesis of more complex molecules.[1] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2][3]

The structural arrangement influences the electron density of the aromatic ring and the nucleophilicity of the amino group, dictating its behavior in various chemical transformations. Understanding these core properties is fundamental to its effective application in research and manufacturing.

Core Physicochemical and Computed Properties

The essential properties of this compound are summarized below for quick reference. These values are critical for designing experiments, predicting reactivity, and establishing analytical methods.

| Property Category | Parameter | Value | Reference(s) |

| Identifiers | IUPAC Name | 4-chloro-N-(propan-2-yl)aniline | [4][5] |

| CAS Number | 770-40-1 | [1][2][4] | |

| Molecular Formula | C₉H₁₂ClN | [1][4][5] | |

| Molecular Weight | 169.65 g/mol | [1][5] | |

| Synonyms | (4-Chlorophenyl)isopropylamine, N-Isopropyl-4-chloroaniline, p-Chloro-N-isopropylaniline | [2][3][4] | |

| Physical Properties | Appearance | Colorless to pale yellow liquid or solid | [2][6] |

| Boiling Point | 265.2 °C at 760 mmHg | [4][7] | |

| Melting Point | -6 to -3 °C | [6] | |

| Density | 1.099 g/cm³ | [4][7] | |

| Flash Point | 114.2 °C | [4][7] | |

| Solubility | Limited solubility in water; soluble in organic solvents like alcohols and ethers. | [2][6] | |

| Computed Data | LogP | 3.03 - 3.26 | [4][8] |

| Polar Surface Area | 12 Ų | [5] | |

| Index of Refraction | 1.561 | [4][7] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several strategic pathways. The choice of method depends on the available starting materials, desired purity, and scalability. The two most common approaches are the N-alkylation of 4-chloroaniline and the direct chlorination of N-isopropylaniline.

Synthetic Pathways

-

N-Alkylation of 4-Chloroaniline (SN2 Mechanism): This is a foundational method for forming the C-N bond.[1] The nitrogen atom of 4-chloroaniline, acting as a nucleophile, attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, typically conducted under alkaline conditions to neutralize the resulting hydrohalic acid.[1]

-

Electrophilic Aromatic Substitution (EAS): An alternative route involves the direct chlorination of N-isopropylaniline.[1] The N-isopropyl group is an activating, electron-donating group that directs incoming electrophiles to the ortho and para positions. The introduction of a chlorine atom is a classic EAS reaction, where the π electrons of the activated aniline ring attack an electrophilic chlorine species generated from a reagent like molecular chlorine (Cl₂) with a Lewis acid catalyst.[1]

-

Reductive Amination: This method involves the reaction of 4-chloroaniline with acetone in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the final secondary amine product. This is a highly efficient method for N-alkylation.[9]

Caption: Major synthetic routes to this compound.

Applications in Research and Industry

This compound is not typically an end-product but rather a versatile building block for constructing more elaborate molecular architectures.[1]

-

Pharmaceutical Synthesis: It is a known intermediate in the synthesis of various pharmaceutical agents. The chloroaniline moiety is present in numerous approved drugs, and this compound provides a functionalized core for further elaboration.[2][3][10]

-

Agrochemicals: The compound is a precursor for certain agrochemicals, particularly herbicides.[2][3] For example, the related compound 4-Fluoro-N-isopropylaniline is an intermediate in the synthesis of the herbicide Flufenacet.[11]

-

Dyes and Pigments: As a derivative of aniline, it serves as an intermediate in the manufacturing of azo dyes and other pigments.[3][6]

-

Metabolism Studies: In toxicology and drug metabolism research, it can be formed as a metabolite through the N-dealkylation of more complex parent compounds by enzymes like Cytochrome P450.[1]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quality control, reaction monitoring, and pharmacokinetic studies involving this compound.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of aniline derivatives due to its ability to handle thermolabile and polar compounds without derivatization.[1] A reverse-phase (RP) HPLC method is commonly employed.[8]

Caption: Standard workflow for HPLC analysis.

Protocol: HPLC Analysis of this compound

This protocol describes a general-purpose method for the separation and quantification of this compound.

Objective: To determine the purity of a sample or its concentration in a solution.

Materials:

-

HPLC system with UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Phosphoric acid or Formic acid (for Mass Spec compatibility)[8]

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v).

-

Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[8]

-

Degas the mobile phase thoroughly using sonication or vacuum filtration.

-

-

Standard Preparation:

-

Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase[8]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or wavelength of maximum absorbance)

-

Column Temperature: Ambient or 30 °C

-

-

Analysis:

-

Inject the standards and the sample.

-

Identify the peak for this compound based on the retention time of the standard.

-

Calculate the concentration of the analyte in the sample using the calibration curve.

-

Toxicology and Safe Handling

Authoritative Note: Specific toxicological data for this compound is not extensively published. Therefore, the safety precautions outlined here are based on the well-documented hazards of its parent compound, 4-chloroaniline , which is classified as highly toxic. This conservative approach is essential for ensuring laboratory safety.

Hazard Identification

Based on 4-chloroaniline, the compound should be treated as:

-

Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[12]

-

Carcinogen: May cause cancer.[12] 4-chloroaniline is classified by IARC as Group 2B, possibly carcinogenic to humans.

-

Skin Sensitizer: May cause an allergic skin reaction.[12]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[12]

-

Methemoglobinemia Risk: Absorption into the body can lead to the formation of methemoglobin, which impairs oxygen transport in the blood and causes cyanosis. The onset of symptoms may be delayed for 2 to 4 hours.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 or NIOSH standards.[14]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[14] For larger quantities, wear fire/flame-resistant clothing.

-

Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a full-face respirator with appropriate cartridges.[14]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[11]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6] Keep containers tightly closed and upright to prevent leakage.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[15]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Give two glasses of water to drink. Seek medical advice immediately.

Conclusion

This compound is a chemical intermediate of significant industrial value, particularly in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is governed by the interplay of its chloro and N-isopropyl substituents. While its utility is clear, its potential for high toxicity, extrapolated from its parent aniline, necessitates rigorous adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is paramount for its safe and effective use in a professional research and development setting.

References

-

This compound. (2018, February 16). SIELC Technologies. Retrieved January 7, 2026, from [Link]

-

This compound | C9H12ClN | CID 69864. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

4-Chloroaniline, N-isopropylidene | C9H10ClN | CID 592533. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Synthesis of 2-amino-4-chloro-N-isopropylaniline. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

4-Chloroaniline 103500 - Safety Data Sheet. (n.d.). Retrieved January 7, 2026, from [Link]

-

N-Isopropyl-4-chloroaniline - Introduction. (2024, April 10). ChemBK. Retrieved January 7, 2026, from [Link]

- Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline. (n.d.). Google Patents.

-

4-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved January 7, 2026, from [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. (2010). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 770-40-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 770-40-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C9H12ClN | CID 69864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 770-40-1 [chemnet.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aarti-industries.com [aarti-industries.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

Introduction: A Strategic Intermediate in Modern Synthesis

An In-depth Technical Guide to 4-Chloro-N-isopropylaniline (CAS 770-40-1)

This compound, identified by CAS Number 770-40-1, is a substituted aniline derivative of significant interest in the chemical industry.[1] Its structure, featuring a chloro group at the para-position of the phenyl ring and an isopropyl group on the nitrogen atom, imparts a unique combination of reactivity and steric hindrance, making it a valuable building block.[2] This compound serves as a critical intermediate in the synthesis of a range of target molecules, most notably in the agrochemical and pharmaceutical sectors.[3][4] It is also used in the production of dyes and pigments.[3][5] This guide provides an in-depth exploration of its properties, a validated synthesis protocol via reductive amination, comprehensive analytical methodologies, and essential safety protocols for laboratory and industrial professionals.

Physicochemical & Structural Characteristics

This compound is typically a colorless to pale yellow liquid or low-melting solid, a state dependent on purity and ambient temperature.[1][5] It is soluble in most common organic solvents like alcohols, ethers, and ketones, but has limited solubility in water.[3][5] The presence of the chloro group and the secondary amine functionality are the primary drivers of its chemical reactivity, particularly in nucleophilic substitution and further derivatization reactions.[1]

Diagram 1: Chemical Structure of this compound

Caption: Structure and identifiers for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClN | [1][6] |

| Molecular Weight | 169.65 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1][5] |

| Boiling Point | 265.2 °C at 760 mmHg | [5][6] |

| Melting Point | 8-9 °C | [3][7] |

| Density | 1.099 g/cm³ | [5][6] |

| Flash Point | 114.2 °C | [5][6] |

| Refractive Index | 1.561 | [5][6] |

| Vapor Pressure | 0.0093 mmHg at 25 °C | [5][6] |

| EINECS Number | 212-224-8 | [6][8] |

Synthesis Pathway: Reductive Amination

While several synthetic routes exist, including the direct N-alkylation of 4-chloroaniline with an isopropyl halide via an SN2 mechanism, reductive amination stands out as a highly efficient and common one-pot method.[2][9] This approach involves the reaction of a carbonyl compound (acetone) with an amine (4-chloroaniline) to form an intermediate imine, which is then reduced in-situ to the target secondary amine.[9][10]

The causality behind this choice of pathway is rooted in efficiency and selectivity. Direct alkylation can suffer from overalkylation, producing tertiary amines as byproducts. Reductive amination avoids this issue, providing a cleaner reaction profile.[11] The reaction is typically performed under weakly acidic conditions to facilitate the dehydration step required for imine formation.[9]

Diagram 2: Reductive Amination Synthesis Pathway

Caption: One-pot synthesis via imine formation and in-situ reduction.

Field-Proven Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis of this compound using sodium borohydride as the reducing agent. The choice of Sodium Borohydride (NaBH₄) is strategic; while it can reduce aldehydes and ketones, its reactivity can be controlled by adding it after allowing sufficient time for imine formation.[12]

Materials & Reagents:

-

4-Chloroaniline

-

Acetone

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Condenser

-

Ice bath

Step-by-Step Methodology:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve 4-chloroaniline (1 eq.) in methanol (approx. 3-4 mL per gram of aniline).

-

Add acetone (1.5 eq.) to the solution. The excess acetone helps drive the equilibrium towards imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(4-chlorophenyl)propan-2-imine intermediate.[9][13]

-

-

Reduction:

-

Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to moderate the exothermic reaction with NaBH₄ and prevent side reactions.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise over 30 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC/GC-MS analysis confirms the consumption of the imine intermediate.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Reduce the volume of the solvent in-vacuo using a rotary evaporator.

-

Add dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a saturated NaHCO₃ solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.[14]

-

Analytical Characterization & Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Diagram 3: Post-Synthesis Analytical Workflow

Caption: A standard workflow for product purification and quality control.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is adapted from established procedures for analyzing similar aromatic amines.[8]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile (MeCN) and water (e.g., 70:30 v/v) containing 0.1% formic acid. The acid is used to ensure sharp peak shapes by protonating the amine.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Dissolve a small sample of the product in the mobile phase. Inject onto the column and monitor the chromatogram. Purity is determined by the relative area percentage of the main product peak.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify key functional groups.

-

N-H Stretch: A characteristic sharp peak is expected around 3300-3500 cm⁻¹, indicative of the secondary amine.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (isopropyl) C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The amine C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretch: The C-Cl stretching frequency is generally observed in the 850-550 cm⁻¹ region.[15]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed map of the proton environment.

-

Aromatic Protons: Two sets of doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the protons on the substituted benzene ring.

-

N-H Proton: A broad singlet, whose chemical shift is concentration-dependent, corresponding to the amine proton.

-

Isopropyl Group:

-

A septet (~3.5-4.0 ppm) for the single methine proton (-CH).

-

A doublet (~1.2 ppm) for the six equivalent methyl protons (-CH₃)₂.

-

¹³C NMR will further confirm the carbon skeleton, with distinct signals for the aromatic carbons (one attached to Cl, one to N, and two pairs of equivalent CHs) and the two different carbons of the isopropyl group.[16]

Applications in Research and Development

This compound is a key precursor in multi-step syntheses. Its primary application lies in the agrochemical industry, where it serves as a building block for herbicides.[2][17] The structural motif is integral to the final active ingredient's ability to interact with its biological target. In the pharmaceutical sector, it is used in the synthesis of more complex molecules with potential therapeutic activities.[1][3] The chloro- and isopropyl-aniline core can be further functionalized to modulate properties like lipophilicity and metabolic stability in drug candidates.

Safety, Handling, and Toxicology

As with all substituted anilines, this compound must be handled with appropriate care.[5] Chloroanilines, as a class, are known for their toxicity.[2]

-

Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[18][19] Like other anilines, absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, potentially causing cyanosis (a bluish discoloration of the skin).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[19] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]

-

Handling & Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[4][5] Keep away from strong oxidizing agents, acids, and bases to prevent dangerous reactions.[5]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[18][20]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[18]

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[18]

References

-

N-Isopropyl-4-chloroaniline . ChemBK. [Link]

-

This compound suppliers & manufacturers in China . LookChem. [Link]

-

This compound | C9H12ClN | CID 69864 . PubChem - NIH. [Link]

-

This compound . SIELC Technologies. [Link]

-

N-Isopropyl Para Chloro Aniline (IPPCA) . Rishu International. [Link]

-

Reductive Amination . Chemistry LibreTexts. [Link]

-

4-Chloroaniline, N-isopropylidene | C9H10ClN | CID 592533 . PubChem. [Link]

-

Reductive amination . Wikipedia. [Link]

-

Reductive Amination - Common Conditions . organic-chemistry.org. [Link]

-

Synthesis of 2-amino-4-chloro-N-isopropylaniline . PrepChem.com. [Link]

-

N-Isopropylaniline | C9H13N | CID 13032 . PubChem - NIH. [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

-

4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939 . PubChem - NIH. [Link]

-

FTIR spectrum of the 4-chloroaniline single crystal . ResearchGate. [Link]

-

Reductive Amination . Chemistry LibreTexts. [Link]

-

FTIR spectrum of the 4-chloroaniline single crystal . ResearchGate. [Link]

-

Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline . ResearchGate. [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline | Request PDF . ResearchGate. [Link]

Sources

- 1. CAS 770-40-1: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Anilophos Impurity 1 - SRIRAMCHEM [sriramchem.com]

- 4. This compound | 770-40-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. 4-Chloroaniline, N-isopropylidene | C9H10ClN | CID 592533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C9H12ClN | CID 69864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rishuintel.com [rishuintel.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-N-isopropylaniline

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of 4-Chloro-N-isopropylaniline (CAS No. 770-40-1). Moving beyond a simple recitation of methods, this document emphasizes the causality behind experimental choices, outlines self-validating protocols, and integrates data from multiple analytical techniques to build an unassailable structural confirmation.

Introduction: The Significance of this compound

This compound (C₉H₁₂ClN) is a substituted aniline, a class of compounds foundational to the synthesis of a vast array of industrial and pharmaceutical products.[1][2] Its specific structure, featuring a chlorine atom at the para-position and an N-isopropyl group, makes it a valuable intermediate in the manufacturing of dyes, agrochemicals, and potential pharmaceutical agents.[2][3][4] The electron-withdrawing nature of the chloro group combined with the electron-donating N-isopropyl group creates a unique electronic profile that dictates its reactivity and utility in organic synthesis.[1]

Accurate structural elucidation is not merely an academic exercise; it is a critical prerequisite for synthesis optimization, impurity profiling, regulatory compliance, and understanding its metabolic fate. This guide details the integrated analytical workflow required to confirm its identity with absolute certainty.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 770-40-1 | [1][5][6] |

| Molecular Formula | C₉H₁₂ClN | [1][5][7] |

| Molecular Weight | 169.65 g/mol | [1][7] |

| IUPAC Name | 4-chloro-N-propan-2-ylaniline | [5][7] |

| Boiling Point | 265.2 °C at 760 mmHg | [5][6] |

| Density | 1.099 g/cm³ | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [3][4] |

The Elucidation Workflow: A Multi-Technique Approach

The definitive confirmation of a chemical structure is never reliant on a single technique. Instead, it is a process of accumulating and correlating complementary data points from spectroscopic and chromatographic analyses. Each method provides a unique piece of the structural puzzle, and their collective agreement forms the basis of a trustworthy and robust elucidation.

Caption: High-level workflow for structural elucidation.

Spectroscopic Analysis: Decoding the Molecular Blueprint

Spectroscopy allows us to probe the molecular framework, providing direct evidence of the connectivity, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeleton Key

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation as it maps the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and the nature of the alkyl group on the nitrogen, while ¹³C NMR will verify the count of unique carbon atoms.

Predicted ¹H and ¹³C NMR Data for this compound

| Feature | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| Isopropyl CH₃ | ~1.2 (d, 6H) | ~22 | Six equivalent protons split by the adjacent CH, resulting in a doublet. |

| Isopropyl CH | ~3.6 (sept, 1H) | ~48 | One proton split by the six adjacent CH₃ protons, resulting in a septet. |

| N-H | ~3.7 (br s, 1H) | - | A broad singlet due to quadrupole broadening and potential exchange. Position is solvent-dependent. |

| Aromatic C2, C6-H | ~6.6 (d, 2H) | ~114 | Protons ortho to the -NH group, shifted upfield. Split by C3/C5 protons. |

| Aromatic C3, C5-H | ~7.1 (d, 2H) | ~129 | Protons meta to the -NH group, shifted downfield. Split by C2/C6 protons. |

| Aromatic C1 (-NH) | - | ~146 | Quaternary carbon attached to nitrogen, deshielded. |

| Aromatic C4 (-Cl) | - | ~122 | Quaternary carbon attached to chlorine. |

Note: Predictions are based on standard chemical shift tables and data from analogous compounds like 4-chloroaniline and N-isopropylaniline.[8][9] Actual values may vary based on solvent and concentration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Standard acquisition parameters should be used.

-

Validation: Ensure sharp, symmetrical peaks for TMS and solvent. The integral ratios in the ¹H spectrum must correspond to the proton count of the proposed structure (e.g., 6:1:1:2:2).

Mass Spectrometry (MS): The Molecular Weight Scale

Expertise & Experience: MS provides the exact molecular weight and crucial fragmentation patterns. For a chlorine-containing compound, MS is self-validating due to the characteristic isotopic pattern of chlorine. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in two molecular ion peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1, a definitive signature for a monochlorinated compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[10]

-

Injector: 250 °C, splitless injection.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Validation: The observed molecular ion must match the calculated molecular weight (169.0658 for C₉H₁₂³⁵ClN).[5][7] The M⁺/M+2 isotopic pattern must be present with the correct ~3:1 ratio.

Predicted Mass Spectrum Fragmentation

| m/z Value | Ion | Rationale |

| 169/171 | [M]⁺ | Molecular Ion Peak . The 3:1 isotopic pattern confirms one chlorine atom. |

| 154/156 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 126/128 | [M - C₃H₇]⁺ | Loss of the entire isopropyl radical, leading to the 4-chloroaniline radical cation. |

| 111 | [C₆H₄Cl]⁺ | Fragmentation of the aniline portion. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it doesn't provide detailed connectivity, it quickly confirms the presence of the N-H bond, the aromatic ring, and aliphatic C-H bonds, corroborating the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place one drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Background Correction: Run a background scan of the clean ATR crystal prior to sample analysis.

-

Validation: The spectrum should be free of significant water or CO₂ peaks, and the key predicted bands should be clearly identifiable.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2970-2850 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1320 | C-N Stretch | Aromatic Amine |

| ~1100-1000 | C-Cl Stretch | Aryl Halide |

Chromatographic Analysis: Purity, Identity, and Quantification

Chromatography serves a dual purpose: it establishes the purity of the sample being analyzed by spectroscopic methods and provides an orthogonal method for identity confirmation against a certified reference standard.

Caption: Principle of Reverse-Phase HPLC separation.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is an excellent technique for assessing the purity of moderately polar compounds like this compound.[11][12] The retention time under specific conditions is a highly reproducible characteristic that can be used for identification when compared to a reference standard.

Experimental Protocol: Purity Assessment by RP-HPLC

-

System Preparation:

-

Sample Preparation: Prepare a ~100 µg/mL solution of the sample in the mobile phase.

-

Analysis: Inject 10 µL and run the chromatogram for a sufficient time (e.g., 15 minutes) to allow all potential impurities to elute.

-

Validation & Trustworthiness: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated based on the relative peak area (Area %). For identity confirmation, the retention time must exactly match that of a certified reference standard run under identical conditions.

Gas Chromatography (GC)

Expertise & Experience: GC is well-suited for the analysis of volatile and thermally stable anilines.[14][15][16] It provides excellent resolution and, when used with a Flame Ionization Detector (FID), is a robust method for purity analysis. Coupling with a mass spectrometer (GC-MS) combines separation with definitive identification.

Experimental Protocol: Purity and Identity by GC-FID

-

System Preparation:

-

Column: A mid-polarity capillary column (e.g., DB-WAX or equivalent).[15]

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Oven Program: 100 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

-

Carrier Gas: Helium or Nitrogen.

-

Detector: FID at 280 °C.

-

-

Sample Preparation: Prepare a ~100 µg/mL solution in acetone or ethyl acetate.[15]

-

Analysis: Inject 1 µL.

-

Validation & Trustworthiness: As with HPLC, purity is determined by the relative peak area of the main analyte peak. Identity is confirmed by matching the retention time to a reference standard. The high efficiency of capillary GC makes it an excellent tool for separating closely related isomers or impurities.

Data Synthesis: Assembling the Final Proof

Table 5: Correlated Evidence for Structural Confirmation

| Structural Feature | NMR Evidence (¹H & ¹³C) | MS Evidence (m/z) | IR Evidence (cm⁻¹) | Chromatographic Evidence |

| Molecular Formula | Correct proton/carbon count | 169/171 (M⁺, M+2) | N/A | N/A |

| Para-substituted Ring | AA'BB' splitting pattern in ¹H NMR | 111 | ~1600, ~1500, ~820 (out-of-plane bend) | Consistent retention time |

| Isopropyl Group | Septet (~3.6 ppm) and Doublet (~1.2 ppm) | 154/156 ([M-CH₃]⁺) | 2970-2850 | N/A |

| Secondary Amine | Broad N-H singlet (~3.7 ppm) | 126/128 ([M-C₃H₇]⁺) | ~3400 | N/A |

| Chlorine Atom | Deshielding effect on C4 | 3:1 Isotopic Pattern | ~1100-1000 | N/A |

| Purity | Clean baseline, no impurity peaks | Single GC peak | N/A | Single peak >99% area by HPLC & GC |

Mandatory Safety Precautions

Substituted anilines require careful handling. Users must consult the full Safety Data Sheet (SDS) before work.[17]

-

Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

-

Inhalation: Use only in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[17][18]

-

Toxicity: The parent compound, 4-chloroaniline, is toxic if swallowed, in contact with skin, or if inhaled and is suspected of causing cancer. Similar precautions should be taken with its derivatives.

References

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]

-

Hangzhou Hive Chemical Co., Ltd. (n.d.). GHS SDS for this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloroaniline, N-isopropylidene. PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

-

Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(11), 1862–1867. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Substituted Anilines. Retrieved from [Link]

-

Xuan, J., Pan, X., Liu, X., Yan, H., & Zhang, Y. (2015). [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 33(2), 143-145. Retrieved from [Link]

-

Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Retrieved from [Link]

-

Stolarczyk, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4983. Retrieved from [Link]

-

ChemBK. (2024, April 10). N-Isopropyl-4-chloroaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Lancashire, R. J. (2000). The IR Spectrum of 4-chloroaniline. The University of the West Indies, Mona. Retrieved from [Link]

-

mzCloud. (2014, August 1). 4-Isopropylaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

Scharlab. (n.d.). Solvents, HPLC for laboratory. Retrieved from [Link]

-

LCGC North America. (2023, April 1). April 2023 Issue. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 770-40-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. CAS 770-40-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 770-40-1 [chemnet.com]

- 7. This compound | C9H12ClN | CID 69864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloroaniline(106-47-8) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Isopropylaniline(99-88-7) 1H NMR [m.chemicalbook.com]

- 10. chem-agilent.com [chem-agilent.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

4-Chloro-N-isopropylaniline: A Core Chemical Intermediate in Modern Agrochemical and Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-N-isopropylaniline (CAS No. 770-40-1), a pivotal chemical intermediate in the synthesis of a range of specialized organic molecules.[1][2] With a unique molecular architecture featuring a chlorinated aromatic ring and a secondary isopropylamino group, this compound offers dual reactivity, making it a versatile building block in the agrochemical and pharmaceutical industries.[3] This document will explore the principal synthetic routes to this compound, with a particular focus on industrial methodologies such as reductive amination. Furthermore, it will provide a detailed case study on its critical role in the synthesis of the organophosphate herbicide, Anilofos. This guide is intended for researchers, chemists, and professionals in process development and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of this compound

This compound, systematically named 4-chloro-N-(propan-2-yl)aniline, is a substituted aniline that has garnered significant attention as a key starting material and intermediate.[4] Its structural features—an electron-withdrawing chlorine atom at the para-position of the benzene ring and an electron-donating N-isopropyl group—impart a nuanced reactivity profile that is highly desirable in multi-step organic synthesis.[3] The presence of these functional groups allows for selective transformations at both the aromatic ring and the nitrogen atom, enabling the construction of complex molecular frameworks.[3]

This guide will elucidate the chemistry of this compound, moving beyond a simple recitation of facts to explain the underlying principles that govern its synthesis and application. By understanding the causality behind experimental choices, from catalyst selection to reaction conditions, researchers can better optimize existing protocols and innovate new synthetic pathways.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 770-40-1 | [4][5] |

| Molecular Formula | C₉H₁₂ClN | [4][5] |

| Molecular Weight | 169.65 g/mol | [5] |

| Appearance | Powder | [1] |

| Melting Point | 8-9 °C | |

| Boiling Point | 100 °C at 5 Torr | |

| Density | 1.099 g/cm³ | [4] |

| Flash Point | 114.2 °C | [4] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [2] |

Synthesis of this compound: A Tale of Two Pathways

The industrial production of this compound is dominated by two primary synthetic strategies: the N-alkylation of 4-chloroaniline and the direct chlorination of N-isopropylaniline.[3] The choice between these routes often depends on the availability and cost of starting materials, as well as desired purity and yield.

N-Alkylation of 4-Chloroaniline

This is a widely employed method due to the ready availability of 4-chloroaniline. The introduction of the isopropyl group onto the nitrogen atom can be achieved through several approaches.

Reductive amination is a highly efficient and common industrial method for forming C-N bonds.[6][7] This "one-pot" process involves the reaction of 4-chloroaniline with acetone to form an imine intermediate, which is then reduced in situ to the final secondary amine.[8]

The key advantage of this method is that it avoids the use of alkyl halides, which can be hazardous and lead to over-alkylation byproducts.[7] The choice of reducing agent is critical; mild hydrides like sodium borohydride (NaBH₄) or catalytic hydrogenation are often preferred to selectively reduce the imine without affecting the aromatic ring or the chloro-substituent.[8]

Caption: Reductive Amination Synthesis of this compound.

Experimental Protocol: Reductive Amination of 4-chloroaniline with Acetone

-

Materials: 4-chloroaniline, acetone, a suitable reducing agent (e.g., sodium borohydride), a protic solvent (e.g., methanol or ethanol), and an acid catalyst (optional, e.g., acetic acid).

-

Procedure:

-

Dissolve 4-chloroaniline in an excess of acetone and methanol in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 20°C. The addition of a catalytic amount of acetic acid can facilitate imine formation.[9]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

-

Quench the reaction by the slow addition of water.

-

Make the solution alkaline with an aqueous sodium hydroxide solution.[9]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

-

An alternative N-alkylation strategy involves a direct SN2 reaction between 4-chloroaniline and an isopropyl halide, such as 2-bromopropane.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The causality behind this choice lies in the nucleophilicity of the aniline nitrogen. While aniline is a good nucleophile, the reaction requires heating and a base to proceed at a reasonable rate and to drive the equilibrium towards the product.

Electrophilic Aromatic Substitution: Direct Chlorination

This synthetic route starts with N-isopropylaniline and introduces the chlorine atom onto the aromatic ring via an electrophilic aromatic substitution (EAS) reaction.[3] The N-isopropyl group is an activating, ortho-, para-director. Therefore, careful control of reaction conditions is necessary to achieve high regioselectivity for the desired para-isomer and to avoid the formation of ortho- and di-chlorinated byproducts.[3] Common chlorinating agents include N-chlorosuccinimide (NCS).[3]

Core Application: Intermediate in the Synthesis of the Herbicide Anilofos

A prime example of the industrial importance of this compound is its role as a key intermediate in the synthesis of Anilofos.[10] Anilofos is a selective organophosphate herbicide used for pre- and early post-emergence control of annual grasses and sedges, particularly in rice cultivation.[11][12]

The synthesis of Anilofos from this compound is a two-step process.

Step 1: N-Acylation with Chloroacetyl Chloride

The first step involves the N-acylation of this compound with chloroacetyl chloride.[10] This reaction forms the amide, 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide.[10] The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[13] This is a robust and high-yielding reaction.

Step 2: Synthesis of Anilofos

The second step is a nucleophilic substitution where the chloroacetamide intermediate reacts with a salt of O,O-dimethyldithiophosphoric acid (such as the sodium or ammonium salt) to yield Anilofos.[10][14] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to facilitate the reaction between the organic-soluble chloroacetamide and the water-soluble dithiophosphate salt, leading to improved yields and milder reaction conditions.[14]

Caption: Synthesis of Anilofos from this compound.

Experimental Protocol: Synthesis of Anilofos

-

Materials: this compound, chloroacetyl chloride, a suitable solvent (e.g., cyclohexane), sodium or ammonium salt of O,O-dimethyldithiophosphoric acid (Na-DMTA or NH₄-DMTA), and a phase transfer catalyst (optional).

-

Procedure:

-

Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide

-

Condense this compound with chloroacetyl chloride in a suitable solvent at a controlled temperature, for instance, 74-75°C.[10]

-

Monitor the reaction for completion.

-

Upon completion, isolate the intermediate product.

-

-

Step 2: Synthesis of Anilofos

-

Charge a reaction vessel with the 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide intermediate and a solvent such as cyclohexane.[10]

-

Add a solution of Na-DMTA or NH₄-DMTA over a period of time while maintaining the temperature, for example, between 28-32°C.[10]

-

After the addition, continue to stir the reaction mixture to ensure completion.

-

The product can be isolated by filtration and washing with a suitable solvent like n-hexane.[10]

-

Dry the resulting solid under vacuum to obtain Anilofos with high purity (e.g., >96%).[10]

-

-

Safety and Handling

This compound is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4][15]

Conclusion

This compound stands as a testament to the pivotal role of well-designed chemical intermediates in the synthesis of high-value end products. Its dual reactivity and versatile chemical handles make it an indispensable building block in the agrochemical and pharmaceutical sectors. The synthesis of the herbicide Anilofos serves as a compelling case study of its practical application. A thorough understanding of the synthetic pathways to and from this compound, underpinned by a grasp of the causality behind experimental choices, empowers researchers to not only optimize current manufacturing processes but also to innovate and develop the next generation of complex molecules.

References

-

Quick Company. (n.d.). Synthesis Of Anilofos. Retrieved from [Link]

- Who we serve. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.

-

ResearchGate. (n.d.). (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

- PubMed. (2012). Allenylphosphonates/allenylphosphine oxides as intermediates/precursors for intramolecular cyclization leading to phosphorus-based indenes, indenones, benzofurans, and isochromenes. J Org Chem.

- Google Patents. (n.d.). CN102260287B - Preparation method of herbicide anilofos.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. Chem Commun (Camb).

- Wordpress. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm..

-

Sphinxsai. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound | C9H12ClN | CID 69864. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... Retrieved from [Link]

- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).

-

Assiut University. (2021, April 23). Current Chemistry Letters Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

-

Stenutz. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.

- Google Patents. (n.d.). US2734911A - Reaction of chloroaniline and isopropyl.

- Springer. (2025, August 10). Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine.

-

PubChem - NIH. (n.d.). Anilofos | C13H19ClNO3PS2 | CID 91687. Retrieved from [Link]

- Google Patents. (n.d.). CN107114397A - A kind of herbicidal composition containing anilofos, cyhalofop-butyl He metamifop.

- Google Patents. (n.d.). CN102617636B - Preparation method of high-purity profenofos.

-

PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

Sources

- 1. This compound | 770-40-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. CAS 770-40-1: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C9H12ClN | CID 69864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis Of Anilofos [quickcompany.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN107114397A - A kind of herbicidal composition containing anilofos, cyhalofop-butyl He metamifop - Google Patents [patents.google.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. CN102260287B - Preparation method of herbicide anilofos - Google Patents [patents.google.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

4-Chloro-N-isopropylaniline in organic synthesis

An In-depth Technical Guide to 4-Chloro-N-isopropylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 770-40-1) is a substituted aniline that serves as a versatile and strategic intermediate in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a nucleophilic secondary amine, a reactive aromatic ring, and a carbon-chlorine bond amenable to cross-coupling reactions, makes it a valuable building block for complex molecular targets. The interplay between the electron-donating N-isopropyl group and the electron-withdrawing chloro group dictates the regioselectivity of its reactions and its utility in constructing a diverse array of chemical scaffolds.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions and as a precursor for pharmaceutical and agrochemical agents.[2][3] Detailed protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in a laboratory setting.

Introduction: A Profile of a Key Synthetic Intermediate

This compound, with the molecular formula C₉H₁₂ClN, is a member of the halogenated N-alkylaniline family.[1][4] Its structure is characterized by a benzene ring substituted with a chlorine atom at the para-position (C4) and an N-isopropylaniline group. This substitution pattern is not merely incidental; it is the source of the compound's synthetic utility.

-

The N-isopropyl Group: This bulky, electron-donating group enhances the nucleophilicity of the nitrogen atom compared to aniline and sterically influences the approach of reagents. It also activates the aromatic ring, directing electrophiles primarily to the ortho positions.[1]

-

The 4-Chloro Group: The chlorine atom serves as a key functional handle. While it deactivates the ring towards electrophilic aromatic substitution, its true value lies in its ability to participate in a wide range of transition-metal-catalyzed cross-coupling reactions, providing a robust method for carbon-carbon and carbon-heteroatom bond formation.[5] The C-Cl bond is the least reactive among the halogens, often requiring specialized catalyst systems for efficient activation, which in turn allows for orthogonal reactivity in poly-halogenated systems.[5][6]

This guide will explore the synthesis of this compound and delve into its application as a linchpin in the construction of more complex molecules relevant to the fields of medicinal chemistry and materials science.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 770-40-1 | [2][4][7] |

| Molecular Formula | C₉H₁₂ClN | [2][4][7] |

| Molecular Weight | 169.65 g/mol | [1][4][7] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 265.2 °C at 760 mmHg | [4][8] |

| Density | 1.099 g/cm³ | [4][8] |

| Flash Point | 114.2 °C | [4][8] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [2] |

| InChI Key | WQCJXUGBPQKJLI-UHFFFAOYSA-N | [1][4][7] |

Spectroscopic Signature: The identity and purity of this compound are confirmed through standard spectroscopic methods.

-

¹H NMR: The spectrum would characteristically show a doublet for the six methyl protons of the isopropyl group, a septet for the isopropyl methine proton, and distinct signals in the aromatic region for the AA'BB' spin system of the para-substituted ring. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR: The spectrum will show characteristic peaks for the two distinct carbons of the isopropyl group and four signals for the aromatic carbons due to the molecule's symmetry.[7]

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching band around 3400 cm⁻¹, C-H stretches for both aliphatic and aromatic groups, C=C stretching in the aromatic region (approx. 1600-1450 cm⁻¹), and a C-Cl stretching band in the fingerprint region.

Synthesis of this compound

There are two primary and strategically distinct pathways for the synthesis of this compound: N-alkylation of a pre-existing chloroaniline or chlorination of an N-alkylaniline.[1]

Route 1: N-Alkylation of 4-Chloroaniline (Sₙ2 Pathway) This is often the more common and direct approach. The nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking an isopropyl electrophile, such as 2-bromopropane or isopropyl tosylate. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The presence of a non-nucleophilic base is crucial to neutralize the acid generated during the reaction and drive the equilibrium towards the product.

Route 2: Electrophilic Aromatic Substitution of N-Isopropylaniline This route involves the direct chlorination of N-isopropylaniline using an electrophilic chlorine source like N-chlorosuccinimide (NCS) or molecular chlorine with a Lewis acid catalyst.[1] The N-isopropyl group is a strong ortho-, para-director. Since the para position is sterically less hindered, it is the major site of substitution, leading to the desired product. However, careful control of stoichiometry is required to avoid over-chlorination.[1]

Workflow for Synthesis via N-Alkylation

Caption: Workflow for the synthesis of this compound via N-alkylation.

Experimental Protocol: N-Alkylation of 4-Chloroaniline

Materials:

-

4-Chloroaniline (1.0 equiv)

-

2-Bromopropane (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-chloroaniline and anhydrous DMF (approx. 5-10 mL per gram of aniline).

-

Add anhydrous potassium carbonate to the suspension.

-

Slowly add 2-bromopropane to the stirring mixture at room temperature.

-

Attach a condenser and heat the reaction mixture to 70-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Core Synthetic Applications: A Gateway to Molecular Complexity

The primary utility of this compound lies in its capacity to undergo further transformations, particularly at the C-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions

The formation of C-C and C-N bonds via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks.[5][9] As an aryl chloride, this compound is a challenging substrate due to the high strength of the C-Cl bond.[6] Overcoming this hurdle requires specialized catalyst systems, typically involving electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which facilitate the difficult oxidative addition step.[6]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond. This is one of the most versatile methods for creating biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond, leading to more complex aniline derivatives.[9]

-

Heck Reaction: Coupling with an alkene to form a substituted alkene.[9]

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an aryl-alkyne conjugate.[9]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)

-

1,4-Dioxane and Water (e.g., 10:1 ratio), degassed

-

Schlenk flask or sealed reaction vial

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.[6]

Applications in Medicinal and Agrochemical Chemistry

This compound is not typically an active ingredient itself but rather a crucial structural motif or intermediate in the synthesis of biologically active compounds.[2][3] Its analogs have been investigated in various therapeutic areas. For instance, ligands based on the N-isopropylaniline scaffold have been developed as agonists for the trace amine-associated receptor 1 (TAAR1), a target for enhancing insulin secretion.[1] Furthermore, the chloroaniline moiety is a common feature in many herbicides and pesticides, making this compound a valuable starting material in the agrochemical industry.[3]

Caption: Role of this compound as a precursor in synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions are paramount when handling this compound.

-

Hazards: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. It is also classified as very toxic to aquatic life with long-lasting effects.[10]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10]

-

Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling.[10] In case of accidental contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a strategically important intermediate whose value is derived from the orthogonal reactivity of its functional groups. The secondary amine allows for classical derivatization, while the para-chloro substituent provides a reliable handle for modern cross-coupling methodologies, enabling the efficient construction of complex molecular architectures. Its role as a building block in the synthesis of pharmaceuticals and agrochemicals underscores its significance. A firm grasp of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this versatile compound in their synthetic campaigns.

References

-

This compound | C9H12ClN | CID 69864 - PubChem - NIH. [Link]

-

Synthesis of 2-amino-4-chloro-N-isopropylaniline - PrepChem.com. [Link]

-

4-Chloroaniline, N-isopropylidene | C9H10ClN | CID 592533 - PubChem. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]

-

This compound - SIELC Technologies. [Link]

-

N-Isopropylaniline | C9H13N | CID 13032 - PubChem - NIH. [Link]

-

Organic Syntheses Procedure. [Link]

-

Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine. [Link]

-

Nickel-Catalyzed C-N Cross-Coupling of 4-Chloro-1,8-naphthalimides and Bulky, Primary Alkylamines at Room Temperature - ResearchGate. [Link]

-

4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939 - PubChem - NIH. [Link]

-

Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. [Link]

-

Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions” - MDPI. [Link]

-

3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346 - PubChem - NIH. [Link]

- Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 770-40-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 770-40-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C9H12ClN | CID 69864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Chloroanilines

A Senior Application Scientist's Perspective on a Century of Chemical Innovation

Abstract